molecular formula C5H10O B083541 3-Methyltetrahydrofuran CAS No. 13423-15-9

3-Methyltetrahydrofuran

Cat. No. B083541
CAS RN: 13423-15-9
M. Wt: 86.13 g/mol
InChI Key: LJPCNSSTRWGCMZ-UHFFFAOYSA-N
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Description

3-Methyltetrahydrofuran (3-MTHF) is a cyclic ether that is a potential greener solvent alternative for organic synthesis . It shows resistance to reduction by lithium, making it a promising candidate as electrolytes in lithium batteries . It is also proposed to be a promising fuel component among the cyclic oxygenated species .


Synthesis Analysis

3-MTHF can be synthesized by contacting 3-formyltetrahydrofuran with hydrogen in the presence of a catalyst system comprising a Group VIII noble metal or rhenium and a strong acid under hydrogenolysis conditions . This process produces 3-MTHF, which is useful as an industrial solvent and as a monomer in the manufacture of polymers such as elastomers .


Molecular Structure Analysis

The molecular formula of 3-MTHF is C5H10O . It is a five-membered ring with four carbon atoms and one oxygen atom. One of the carbon atoms is connected to a methyl group, hence the name 3-Methyltetrahydrofuran .


Chemical Reactions Analysis

In the context of combustion kinetics, intramolecular hydrogen shift reactions for the ROO to QOOH reaction class are studied for eight ROO isomers of 3-MTHF . The most favorable reaction channel proceeds via a six-membered transition state . Comparing total rate constants in ROO isomers of 3-MTHF with the corresponding isomers of methylcyclopentane depicts faster kinetics in 3-MTHF than methylcyclopentane .


Physical And Chemical Properties Analysis

3-MTHF has properties such as low miscibility with water, remarkable stability compared to other cyclic-based solvents such as THF . It is biodegradable and has a promising environmental footprint, good preliminary toxicology assessments, and easy recycling .

Scientific Research Applications

  • Asymmetric Reduction in Organic Chemistry : 3-MTHF serves as an eco-friendly cosolvent in the synthesis of chiral alcohols. Its application in the synthesis of (S)-3-chloro-1-phenylpropanol using a cosolvent system demonstrates high efficiency and yield, highlighting its potential in organic synthesis (Tian et al., 2017).

  • Catalysis and Biomass Conversion : Research on the one-pot conversion of furfural to 3-MTHF using non-precious metal catalysts demonstrates its utility in the efficient conversion of biomass-derived chemicals, providing a sustainable approach to producing important solvents (Liu et al., 2020).

  • Combustion Kinetics Analysis : Studies have formulated detailed chemical kinetic models of 3-MTHF, offering insights into its higher reactivity compared to its structural isomer, 2-MTHF. This is crucial for understanding its potential as a biofuel component (Tripathi et al., 2019).

  • Chemical Composition Studies : A theoretical investigation into the intramolecular hydrogen shift reactions in 3-MTHF oxidation highlights the impact of its structure on combustion kinetics, further contributing to its potential as a fuel component (Parab et al., 2015).

  • Enzyme-mediated Synthesis : 3-MTHF has been successfully used as a reaction medium for enzyme-mediated transphosphatidylation, indicating its potential in biosynthesis processes (Duan & Hu, 2013).

  • Extraction and Separation Processes : Its application in the extraction of levulinic acid from dilute aqueous solutions showcases 3-MTHF's potential as a solvent in separation science, suggesting its use for extracting other low molecular weight acids (Laitinen et al., 2016).

  • Organometallic Reactions : 3-MTHF is suitable for various organometallic reactions, such as the formation of Grignard reagents, lithium aluminum hydride reductions, and metal-catalyzed coupling reactions. Its intermediate polarity and Lewis base strength make it a versatile solvent in organometallic chemistry (Aycock, 2007).

Safety And Hazards

3-MTHF is classified as a flammable liquid. It can cause skin irritation and serious eye damage. It may also cause drowsiness or dizziness . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols .

properties

IUPAC Name

3-methyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5-2-3-6-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPCNSSTRWGCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871216
Record name Furan, tetrahydro-3-methyl-
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Molecular Weight

86.13 g/mol
Source PubChem
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Physical Description

Liquid
Record name Furan, tetrahydro-3-methyl-
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Product Name

3-Methyltetrahydrofuran

CAS RN

13423-15-9
Record name 3-Methyltetrahydrofuran
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Record name Furan, tetrahydro-3-methyl-
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Record name 3-Methyltetrahydrofuran
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Record name Furan, tetrahydro-3-methyl-
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Record name Furan, tetrahydro-3-methyl-
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Record name Tetrahydro-3-methylfuran
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Synthesis routes and methods

Procedure details

A stainless steel-made tubular reactor to be used as a hydrogenation reactor having an inside diameter of 15 mm and a length of 300 mm was packed inside with 10 g of copper-chromite as the catalyst roughly uniformized in particle size of 10 to 20 mesh (produced by Nissan Girdler Catalyst Co.,Ltd. under the trade name: G-99C in the form of pellets). Subsequently, a catalyst reduction was carried out at 150 to 200° C. by passing through the reactor, hydrogen gas diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not to form a hot spot. Thereafter, the feed gas to the reactor was switched to pure hydrogen at a pressure of 70 kg/cm2G, a purge gas SV of 500 hr-1 and a catalyst bed temperature of 230° C. Then, the tubular reactor was charged at an upper portion thereof with a starting material for reaction consisting of a solution of 30 parts by weight of 2-methyl-γ-butyrolactone which had been obtained in Example 3 in 70 parts by weight of m-xylene at a rate of 3.3 g per hour. The effluent through a lower portion thereof was cooled and degasified to collect the reaction product. After the lapse of 5 hours from the start of the reaction, the reaction product was collected for one hour and analyzed by gas chromatography. As a result, the objective 3-methyltetrahydrofuran was obtained in a yield of 90.1% in a conversion efficiency of 2-methyl-γ-butyro-lactone of 100% in a yield of 0.5% methyl isobutyrate, while methanol was not detected in the reaction product throughout the reaction period.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyltetrahydrofuran
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3-Methyltetrahydrofuran
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3-Methyltetrahydrofuran
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3-Methyltetrahydrofuran
Reactant of Route 5
3-Methyltetrahydrofuran
Reactant of Route 6
3-Methyltetrahydrofuran

Citations

For This Compound
743
Citations
R Tripathi, AK Ramalingam, H Minwegen… - Proceedings of the …, 2019 - Elsevier
… Considering this as the main focus, the present study reports for the first time the formulation of a detailed chemical kinetic model of 3-methyltetrahydrofuran (3-MTHF). The developed …
Number of citations: 13 www.sciencedirect.com
PR Parab, N Sakade, Y Sakai… - The Journal of …, 2015 - ACS Publications
3-Methyltetrahydrofuran (3-MTHF) is proposed to be a promising fuel component among the cyclic oxygenated species. To have detailed insight of its combustion kinetics, …
Number of citations: 15 pubs.acs.org
K Hegde, A Prabhu, SJ Sarma, SK Brar… - Platform Chemical …, 2016 - Elsevier
Bio-based fuels and chemicals are emerging as promising renewable alternatives to petroleum-based products. Nonfood-derived biomass is increasingly being used for the production …
Number of citations: 11 www.sciencedirect.com
L Garrido, J Guzman, E Riande - Macromolecules, 1981 - ACS Publications
… and led to the conclusionthat, in sharp contrast with what occurs with THF, transfer reactions are present, with the result that the molecular weight of poly(3-methyltetrahydrofuran) (…
Number of citations: 21 pubs.acs.org
J Guzman, E Riande - Journal of Polymer Science Part A …, 1987 - Wiley Online Library
… 3-methyltetrahydrofuran at 0C. jE and FE are the molar fractions of 3-methyltetrahydrofuran in the copolymer and in the starting reaction mixture. Instantaneous data from reference 17. …
Number of citations: 6 onlinelibrary.wiley.com
DS Park, OA Abdelrahman, KP Vinter… - ACS Sustainable …, 2018 - ACS Publications
Hybrid production of isoprene from biomass-derived sugar as a feedstock for renewable rubber is a three-part process comprising glucose fermentation to itaconic acid, liquid-phase …
Number of citations: 13 pubs.acs.org
L Garrido, J Guzman, E Riande - Macromolecules, 1983 - ACS Publications
… 3-methyltetrahydrofuran), it is reasonable to assume that the split signals observed in poly(3-methyltetrahydrofuran… ring opening of 3-methyltetrahydrofuran through bonds of type i and j. …
Number of citations: 4 pubs.acs.org
J Guzman, L Garrido, E Riande - Macromolecules, 1984 - ACS Publications
… of tetrahydrofuran (A) and 3-methyltetrahydrofuran (B) was … are tetrahydrofuran (THF) and 3-methyltetrahydrofuran (MTHF). The … 3-Methyltetrahydrofuran was refluxed successively over …
Number of citations: 8 pubs.acs.org
V Pace, P Hoyos, L Castoldi… - …, 2012 - Wiley Online Library
… et al.12 explored the synthetic potential of multifunctional ruthenium/phosphine catalyst complexes for the transformation of itaconic acid 61 into the cyclic ether 3-methyltetrahydrofuran (…
PC Ting, PA Bartlett - Journal of the American Chemical Society, 1984 - ACS Publications
A process is described for thestereospecific construction of trans-2, 5-disubstituted tetrahydrofurans, involving 2, 4, 4, 6-tetrabromo-2, 5-cyclohexadienone-induced cyclization of,-…
Number of citations: 80 pubs.acs.org

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